Janelia fluor 646 tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Janelia Fluor 646 (TFA) is a red fluorogenic fluorescent dye used extensively in live-cell imaging experiments. It is particularly known for its high brightness and photostability, making it an ideal choice for various imaging applications. This compound is used in the synthesis of Janelia Fluor 646 HaloTag and SNAP-Tag ligands, which are essential for tagging and visualizing proteins in live cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janelia Fluor 646 involves the incorporation of azetidine rings into classic fluorophore structures. This modification significantly enhances the brightness and photostability of the dye. The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure the high purity and yield of the final product.
Industrial Production Methods
Industrial production of Janelia Fluor 646 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out under strict quality control measures to ensure consistency and reliability of the dye for research applications .
Chemical Reactions Analysis
Types of Reactions
Janelia Fluor 646 undergoes various chemical reactions, including substitution and coupling reactions. The azetidine rings in its structure allow for fine-tuning of its spectral and chemical properties, making it highly versatile for different applications .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Janelia Fluor 646 include Pd-catalysts, fluorescein derivatives, and azetidine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent any unwanted side reactions .
Major Products
The major products formed from these reactions are highly photostable and bright fluorophores, which are used in various imaging applications. The incorporation of azetidine rings results in a significant increase in quantum yield and photostability .
Scientific Research Applications
Janelia Fluor 646 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Live-cell imaging: Used to visualize and track proteins and other biomolecules in live cells.
Super-resolution microscopy: Suitable for techniques like dSTORM and STED, providing high-resolution images of cellular structures.
Flow cytometry: Used to label and analyze cells in flow cytometry experiments.
Confocal microscopy: Provides high-quality images of fixed and live cells.
Mechanism of Action
The mechanism of action of Janelia Fluor 646 involves its ability to fluoresce upon excitation. The azetidine rings in its structure reduce nonradiative decay by twisted internal charge transfer, resulting in higher quantum yields and better photostability . This makes it highly effective for imaging applications where long-term stability and brightness are required.
Comparison with Similar Compounds
Janelia Fluor 646 is unique due to its incorporation of azetidine rings, which significantly enhance its brightness and photostability. Similar compounds include:
Janelia Fluor 549: Another member of the Janelia Fluor series, known for its high brightness and photostability.
Janelia Fluor 503: Used for imaging applications requiring different spectral properties.
Janelia Fluor 635: Suitable for applications requiring far-red fluorescence.
These compounds share similar properties but differ in their spectral characteristics, making them suitable for various imaging applications.
Biological Activity
Janelia Fluor 646 TFA (JF646) is a red fluorescent dye that has gained prominence in biological imaging due to its unique properties and versatility. This article explores the biological activity of JF646, focusing on its applications, photophysical characteristics, and case studies demonstrating its effectiveness in various imaging techniques.
Overview of Janelia Fluor 646
Janelia Fluor 646 is characterized by its excitation and emission maxima at λabs=646nm and λem=664nm, respectively. It has a quantum yield of ϕ=0.54 and an extinction coefficient of 152,000M−1cm−1, making it highly effective for fluorescence applications . The dye is designed for use in live-cell imaging and can be utilized in various advanced microscopy techniques, including:
- Confocal Microscopy
- Super-resolution Microscopy (SRM) : Techniques such as dSTORM and STED
- Flow Cytometry
Photophysical Properties
The photophysical properties of JF646 are crucial for its application in biological research. The following table summarizes its key optical data:
Property | Value |
---|---|
Emission Color | Red |
Excitation Maximum (λ abs) | 646 nm |
Emission Maximum (λ em) | 664 nm |
Extinction Coefficient (ε) | 152,000 M−1cm−1 |
Quantum Yield (φ) | 0.54 |
Reactive Group | Tetrazine |
Cell Permeable | Yes |
Applications in Biological Imaging
JF646 has been effectively used in various biological imaging applications due to its compatibility with live cells and ability to provide high-resolution images. Some notable applications include:
- Live Cell Imaging : JF646's cell-permeable nature allows for real-time observation of cellular processes without significant phototoxicity.
- Multiplexing : It can be paired with other fluorescent dyes for two-color imaging, enhancing the ability to study complex biological systems .
- PAINT Experiments : JF646 serves as an alternative to large oligonucleotide-conjugated antibodies, particularly useful in bacterial studies .
Case Study 1: Live-Cell Imaging of Protein Dynamics
In a study published by the American Chemical Society, researchers utilized JF646 to label HaloTag fusion proteins in live cells. The results demonstrated the dye's effectiveness in tracking protein dynamics over time without significant background fluorescence interference. The imaging was conducted using a Nikon AX/AXR confocal microscope, highlighting the dye's suitability for high-resolution imaging applications .
Case Study 2: Super-Resolution Microscopy
Another study focused on the application of JF646 in super-resolution microscopy techniques such as dSTORM. The researchers found that JF646 provided superior brightness and photostability compared to traditional fluorophores, allowing for clearer images at higher resolutions. This property is particularly beneficial for studying cellular structures at the nanoscale level .
Properties
Molecular Formula |
C31H29F3N2O6Si |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |
InChI Key |
NVBSDKPJAFIPEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.